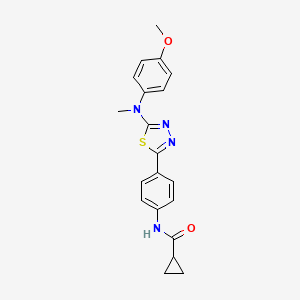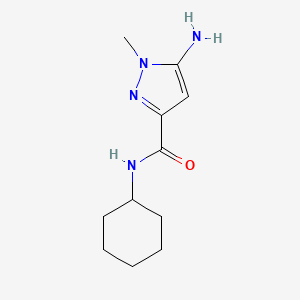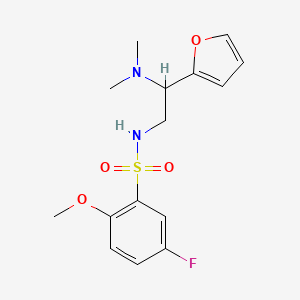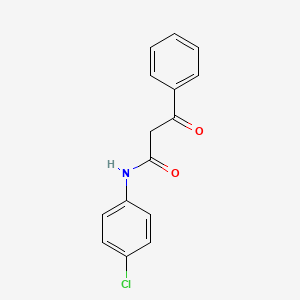
N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide
カタログ番号 B2669939
CAS番号:
962-08-3
分子量: 273.72
InChIキー: KOIRFNQRSJGKSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents, conditions, and products of these reactions .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, spectral properties, etc .科学的研究の応用
Synthesis and Structural Analysis
- N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide has been synthesized and characterized by X-ray diffraction, IR, NMR, and UV-Vis spectra. The molecular structure, vibrational frequencies, and chemical shifts were computed using hybrid-DFT methods, showing strong agreement with experimentally measured values. This research provides insights into the electronic properties, molecular orbitals, and non-linear optical properties of the compound (Demir et al., 2016).
Antimicrobial Applications
- Derivatives of N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide have been evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (Desai et al., 2011). Additionally, a range of compounds including N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide derivatives have shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential use in addressing microbial resistance (Desai et al., 2008).
Chemical Reactions and Mechanisms
- The compound has been involved in studies focusing on unusual Michael reactions, offering insights into the reactivity and potential applications in synthetic organic chemistry (Dyachenko & Krasnikov, 2012).
Crystal Structure Characterization
- The crystal structure of various derivatives of N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide has been characterized, contributing to the understanding of intermolecular interactions and stability factors in these compounds (Özer et al., 2009).
Environmental Applications
- A novel catalyst system based on Fe-N, N'-dipicolinamide complex, which involves derivatives of N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide, was investigated for the degradation of 4-chlorophenol, demonstrating its potential in environmental remediation (Jin et al., 2018).
Radioligand Development
- Derivatives of N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide have been synthesized and evaluated as potential ligands for PET imaging of mGlu4 in the brain, indicating their use in neuroimaging and diagnostic applications (Kil et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-8-13(9-7-12)17-15(19)10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIRFNQRSJGKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324291 | |
| Record name | N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide | |
CAS RN |
962-08-3 | |
| Record name | N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B2669856.png)

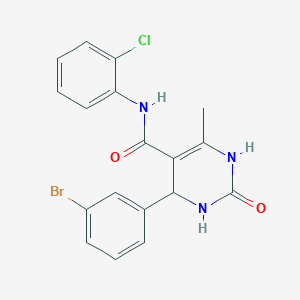
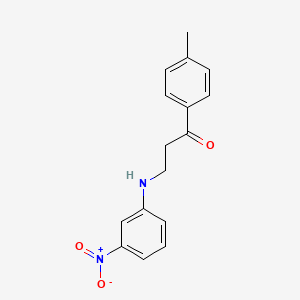
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2669866.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-](/img/structure/B2669871.png)

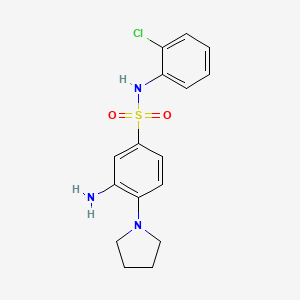
![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)
